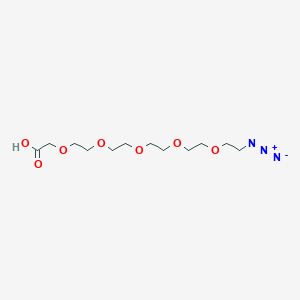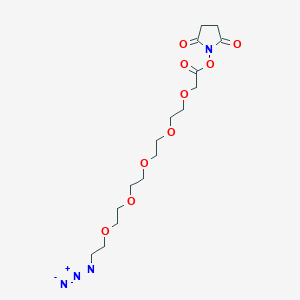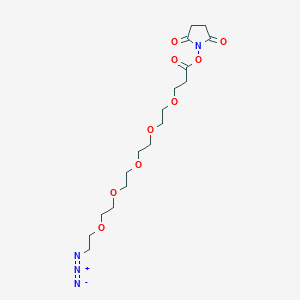![molecular formula C25H23N3O4 B605933 6-(3-Oxidanylpropyl)-2-(1,3,6-Trimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)benzo[de]isoquinoline-1,3-Dione CAS No. 2080306-23-4](/img/structure/B605933.png)
6-(3-Oxidanylpropyl)-2-(1,3,6-Trimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)benzo[de]isoquinoline-1,3-Dione
Overview
Description
BAY-299 is a potent and selective inhibitor of the bromodomain and PHD finger-containing (BRPF) family protein BRD1 (IC50 = 6 nM), also known as BRPF2, and the second bromodomain of transcription initiation factor TFIID subunits 1 (TAF1; IC50 = 13 nM). BAY-299 is >30-fold selective over BRPF1, BRPF3, BRD9, and ATAD2 and is >300-fold selective over BRD4. See the Structural Genomics Consortium (SGC) website for more information.
Novel potent and selective inhibitor of BRD1 (IC50 6nM) and the second bromodomain of TAF1 (IC50 13nM)
BAY-299 is a potent and selective BRD1 and TAF1 inhibitor (IC50 values are 6 and 13 nM, respectively).
Scientific Research Applications
Chemosensor Development
One of the applications of derivatives of benzo[de]isoquinoline-1,3-dione, closely related to the specified compound, is in the development of chemosensors. For example, some derivatives have been synthesized and used as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection. These compounds can deprotonate the hydrazone moiety in the presence of fluoride ions, leading to observable long-wavelength color changes (Zhang, Zhang, Ding, & Gao, 2020).
Catalytic Applications
Another application is in catalysis. For instance, a Rhodium(III)-catalyzed oxidative annulation of N-arylbenzimidamides with maleimides has been developed using a catalytic amount of the [Cp*RhCl2]2 complex. This method is useful for synthesizing polycyclic benzo[de]isoquinoline-1,3(2H)-dione scaffolds in a single step, showcasing the compound's utility in facilitating complex chemical reactions (Sankaram, Sahoo, Sridhar, & Subba Reddy, 2023).
Medical Research
In medical research, similar compounds have shown potential. For example, a study synthesized derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione and evaluated them for antibacterial and antifungal activity. These compounds exhibited significant activity against various bacterial and fungal strains, indicating their potential in antimicrobial therapy (Sirgamalla & Boda, 2019).
Cancer Research
Moreover, certain derivatives have been shown to exhibit selectivity in targeting cancer cells. For instance, studies have shown that specific naphthyl fused benzimidazolequinone derivatives demonstrate higher specificity towards certain cancer cell lines with minimal toxicity towards normal cell lines (Moriarty, Carr, Bonham, Carty, & Aldabbagh, 2010). Another study demonstrated the selective cytotoxicity of AhR ligands derived from benzo[de]isoquinoline-1,3(2H)-dione in breast cancer cells (Baker, Pollard, Lin, Gilbert, Paula, Zhu, Sakoff, & McCluskey, 2020).
Mechanism of Action
Target of Action
BAY-299 primarily targets BRPF2 (Bromodomain and PHD Finger Containing 2) and the second bromodomain of TAF1 (TATA-box Binding Protein Associated Factor 1) . These proteins play crucial roles in transcriptional regulation and are involved in various physiological and pathological processes .
Mode of Action
BAY-299 acts as a potent inhibitor of BRPF2 and TAF1. It shows a high degree of selectivity for BRPF2 over its paralogues BRPF1 and BRPF3 . The compound inhibits the interaction of BRPF2 and TAF1 with histones, thereby disrupting their normal function .
Biochemical Pathways
The inhibition of BRPF2 and TAF1 by BAY-299 affects the transcriptional regulation of genes involved in various cellular processes. For instance, BRPF2 is a scaffold protein found in histone acetyltransferase (HAT) complexes, and its inhibition can impact embryonic stem cell differentiation . Similarly, TAF1 plays a significant role in the transcription initiation complex TFIID .
Pharmacokinetics
In vivo studies of BAY-299 in rats reveal that the compound has low blood clearance (approximately 17% of hepatic blood flow), a high volume of distribution in steady-state, a long terminal half-life (t 1/2 =10 h), and high bioavailability (F=73%) .
Result of Action
BAY-299 has been shown to induce cell death in acute myeloid leukemia (AML) cells . It increases the cleavage of key pro-apoptotic proteins and upregulates the expression of cell cycle inhibitor genes and multiple pyroptosis-promoting genes . In triple-negative breast cancer (TNBC), BAY-299 induces the expression of endogenous retroviruses (ERVs) and double-stranded RNA (dsRNA) formation, leading to the activation of interferon responses and cell growth suppression .
Action Environment
The action of BAY-299 can be influenced by various environmental factors. For instance, the presence of certain proteins in the tumor microenvironment may limit the efficiency of TAF1 inhibition
properties
IUPAC Name |
6-(3-hydroxypropyl)-2-(1,3,6-trimethyl-2-oxobenzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-14-12-20-21(27(3)25(32)26(20)2)13-19(14)28-23(30)17-8-4-7-16-15(6-5-11-29)9-10-18(22(16)17)24(28)31/h4,7-10,12-13,29H,5-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWWWKWUCDUISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N3C(=O)C4=C5C(=C(C=C4)CCCO)C=CC=C5C3=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Oxidanylpropyl)-2-(1,3,6-Trimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)benzo[de]isoquinoline-1,3-Dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



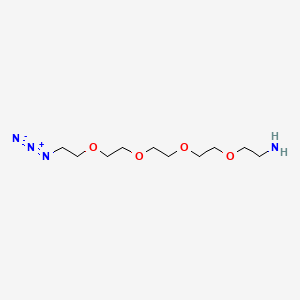
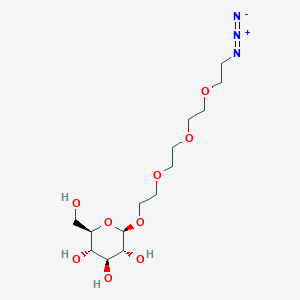
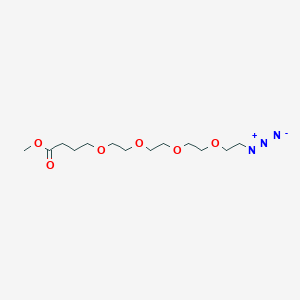
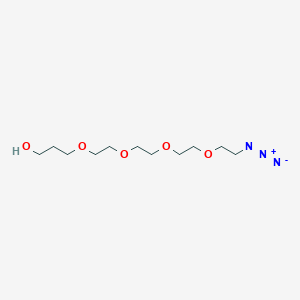
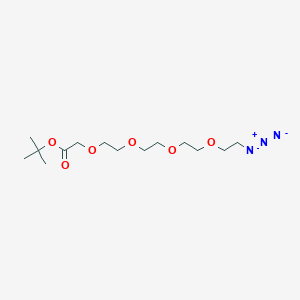
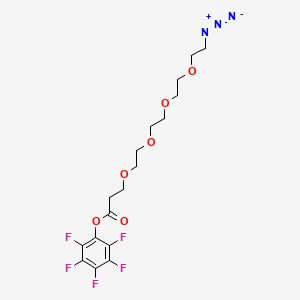
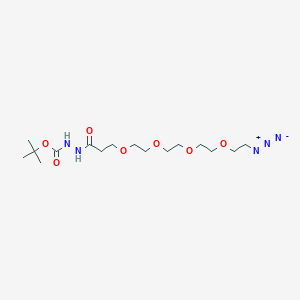
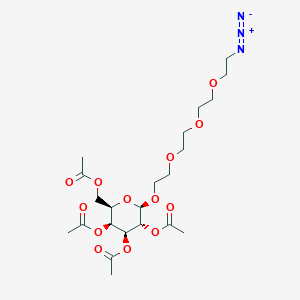
![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)

